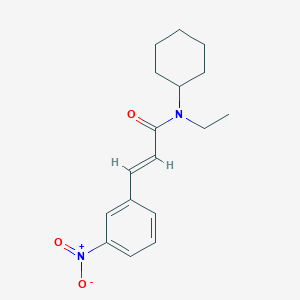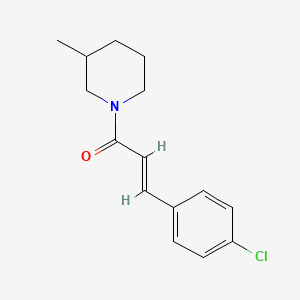
(2E)-3-(4-chlorophenyl)-1-(3-methylpiperidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-CHLOROPHENYL)-1-(3-METHYLPIPERIDINO)-2-PROPEN-1-ONE is an organic compound characterized by the presence of a chlorophenyl group and a methylpiperidino group attached to a propenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-CHLOROPHENYL)-1-(3-METHYLPIPERIDINO)-2-PROPEN-1-ONE typically involves the reaction of 4-chlorobenzaldehyde with 3-methylpiperidine in the presence of a base to form the corresponding imine. This imine is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired propenone compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (E)-3-(4-CHLOROPHENYL)-1-(3-METHYLPIPERIDINO)-2-PROPEN-1-ONE can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(4-CHLOROPHENYL)-1-(3-METHYLPIPERIDINO)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone group to an alcohol or alkane.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 3-(4-chlorophenyl)-1-(3-methylpiperidino)propan-1-ol.
Substitution: Formation of various substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
(E)-3-(4-CHLOROPHENYL)-1-(3-METHYLPIPERIDINO)-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-CHLOROPHENYL)-1-(3-METHYLPIPERIDINO)-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(4-BROMOPHENYL)-1-(3-METHYLPIPERIDINO)-2-PROPEN-1-ONE: Similar structure with a bromine atom instead of chlorine.
(E)-3-(4-FLUOROPHENYL)-1-(3-METHYLPIPERIDINO)-2-PROPEN-1-ONE: Similar structure with a fluorine atom instead of chlorine.
(E)-3-(4-METHOXYPHENYL)-1-(3-METHYLPIPERIDINO)-2-PROPEN-1-ONE: Similar structure with a methoxy group instead of chlorine.
Uniqueness
The uniqueness of (E)-3-(4-CHLOROPHENYL)-1-(3-METHYLPIPERIDINO)-2-PROPEN-1-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential for various applications compared to its analogs.
Propiedades
Fórmula molecular |
C15H18ClNO |
|---|---|
Peso molecular |
263.76 g/mol |
Nombre IUPAC |
(E)-3-(4-chlorophenyl)-1-(3-methylpiperidin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H18ClNO/c1-12-3-2-10-17(11-12)15(18)9-6-13-4-7-14(16)8-5-13/h4-9,12H,2-3,10-11H2,1H3/b9-6+ |
Clave InChI |
NCEWXWHANSLPTP-RMKNXTFCSA-N |
SMILES isomérico |
CC1CCCN(C1)C(=O)/C=C/C2=CC=C(C=C2)Cl |
SMILES canónico |
CC1CCCN(C1)C(=O)C=CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


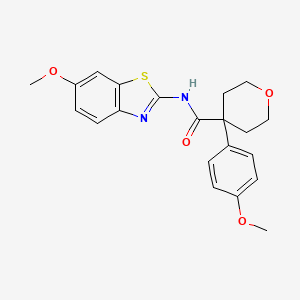
![2-hexyl-3-[(2-methoxy-5-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14937295.png)
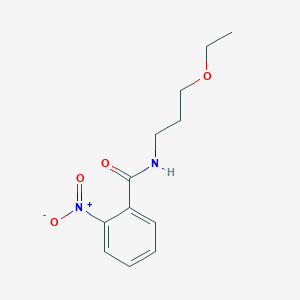
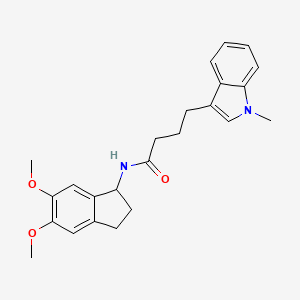
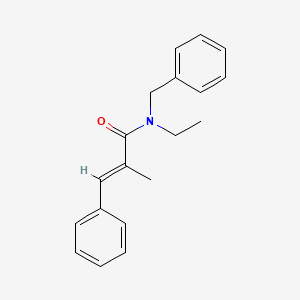
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B14937312.png)
![methyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14937316.png)
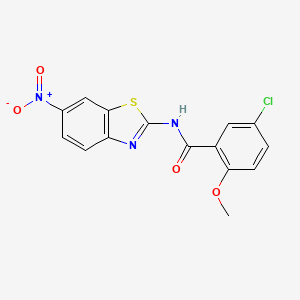
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14937326.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide](/img/structure/B14937332.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B14937346.png)
![N-[2-(1-cyclohexenyl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B14937357.png)
![2,2,2-trichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B14937359.png)
